

Benzotrifluoride: A Comprehensive Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: **Benzotrifluoride**

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Introduction

Benzotrifluoride (BTF), also known as α,α,α -trifluorotoluene or phenylfluoroform, is a colorless, aromatic organic compound with the chemical formula $C_7H_5F_3$.^{[1][2]} The presence of the strongly electron-withdrawing trifluoromethyl group imparts unique physical and chemical properties that have made it an invaluable solvent and intermediate in the pharmaceutical and agrochemical industries.^{[1][2]} Its enhanced stability, specific solubility profile, and utility in a wide range of chemical transformations distinguish it from other common organic solvents.^{[3][4]} This technical guide provides an in-depth overview of the core physical and chemical properties of **benzotrifluoride**, including detailed experimental methodologies and structured data for easy reference.

Physical Properties of Benzotrifluoride

Benzotrifluoride is a clear, colorless liquid with a characteristic aromatic odor.^{[5][6]} It is a volatile compound, and its vapors are significantly heavier than air.^{[5][6]} The physical properties of **benzotrifluoride** are summarized in the table below.

Property	Value	References
Molecular Formula	$C_7H_5F_3$	[1] [7]
Molecular Weight	146.11 g/mol	[1] [6]
Appearance	Colorless to light yellow liquid	[1] [3] [4]
Odor	Aromatic	[5] [6]
Melting Point	-29 °C to -20.4 °F	[1] [5] [8]
Boiling Point	102 °C to 210 °F at 760 mmHg	[1] [3] [5]
Density	1.1812 to 1.19 g/cm ³ at 20-25 °C	[1] [3] [6]
Vapor Density (Air = 1)	5.04	[3] [5]
Vapor Pressure	11 mmHg at 0 °C; 38.83 mmHg at 25 °C	[5] [6] [9]
Flash Point	12 °C (54 °F) (closed cup)	[3] [5] [6]
Refractive Index (n ²⁰ /D)	1.414 to 1.420	[1] [3] [9]
Solubility in Water	<0.1 g/100 mL at 21 °C to less than 1 mg/mL at 70°F	[3] [5] [10] [11]
Solubility in Organic Solvents	Miscible with most common organic solvents	[4] [8] [12]
LogP (Octanol/Water Partition Coefficient)	3.01 at 20°C	[3]
Dielectric Constant	9.40 to 39.0 (20°C)	[3] [11] [13]

Chemical Properties and Reactivity

The trifluoromethyl group significantly influences the chemical behavior of the benzene ring. It is a strongly deactivating and meta-directing group for electrophilic aromatic substitution reactions due to its powerful electron-withdrawing nature.

Stability: **Benzotrifluoride** is a chemically stable compound under normal conditions.[4][14] It is not prone to oxidation or reduction under typical reaction conditions, making it a suitable solvent for a variety of chemical transformations.[4] However, it can become unstable at elevated temperatures and pressures.[5]

Reactivity:

- **Incompatible Agents:** **Benzotrifluoride** is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3][7]
- **Combustion:** It is a highly flammable liquid and vapor.[3][15] Combustion may produce carbon oxides and hydrogen fluoride.
- **Hazardous Reactions:** Vapors may form explosive mixtures with air.[14]

Experimental Protocols

The determination of the physical and chemical properties of **benzotrifluoride** follows standardized methodologies to ensure accuracy and reproducibility. Below are detailed descriptions of the typical experimental protocols used.

Determination of Melting Point

The melting point of **benzotrifluoride** is determined using methods outlined in OECD Test Guideline 102.[1][8] A common technique is the capillary method.

- **Apparatus:** A melting point apparatus with a heated block or oil bath, a calibrated thermometer, and capillary tubes.
- **Procedure:**
 - A small amount of solidified **benzotrifluoride** is introduced into a thin-walled capillary tube, sealed at one end.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a slow, controlled rate.

- The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

Determination of Boiling Point

The boiling point is determined in accordance with ASTM D1078, Standard Test Method for Distillation Range of Volatile Organic Liquids.[16]

- Apparatus: A distillation flask, a condenser, a receiving flask, a calibrated thermometer, and a heating source.
- Procedure:
 - A measured volume of **benzotrifluoride** is placed in the distillation flask.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.
 - The sample is heated, and the temperature is recorded when the first drop of distillate falls from the condenser. This is the initial boiling point.
 - Heating is continued, and the temperature is observed throughout the distillation process until the final drop of liquid evaporates from the bottom of the flask, which is the dry point.

Determination of Density

The density of liquid **benzotrifluoride** is measured following the procedures in ASTM D4052, using an oscillating U-tube density meter, or by using a pycnometer as described in ASTM D1480.[11][17][18]

- Apparatus: A digital density meter with an oscillating U-tube or a calibrated pycnometer, and a temperature-controlled bath.
- Procedure (Oscillating U-tube):
 - The instrument is calibrated using air and a standard liquid of known density (e.g., pure water).

- The sample of **benzotrifluoride** is injected into the clean, dry U-tube.
- The instrument measures the oscillation period of the tube filled with the sample, which is then used to calculate the density. The measurement is performed at a controlled temperature.

Determination of Flash Point

The flash point is determined using a closed-cup method as specified in ASTM D93, Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.[\[6\]](#)[\[12\]](#)[\[15\]](#)

- Apparatus: A Pensky-Martens closed-cup flash point tester, which includes a test cup with a lid, a stirring mechanism, a heat source, and an ignition source.
- Procedure:
 - The sample of **benzotrifluoride** is placed in the test cup.
 - The lid is secured, and the sample is heated at a slow, constant rate while being stirred.
 - At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.
 - The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Determination of Solubility in Water

The solubility of **benzotrifluoride** in water can be determined by the shake-flask method, a procedure outlined in OECD Test Guideline 105.

- Apparatus: A temperature-controlled shaker bath, flasks with stoppers, and an analytical method to determine the concentration of **benzotrifluoride** in the aqueous phase (e.g., gas chromatography).
- Procedure:
 - An excess amount of **benzotrifluoride** is added to a known volume of water in a flask.

- The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).
- The mixture is then allowed to stand to allow for phase separation.
- A sample of the aqueous phase is carefully removed, ensuring no undissolved **benzotrifluoride** is included.
- The concentration of **benzotrifluoride** in the aqueous sample is determined using an appropriate analytical technique.

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of **benzotrifluoride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **benzotrifluoride** will show signals corresponding to the aromatic protons. Due to the electron-withdrawing nature of the $-\text{CF}_3$ group, these protons will be deshielded and appear at a higher chemical shift compared to benzene. The splitting pattern will be complex due to proton-proton and proton-fluorine coupling.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbon of the trifluoromethyl group. The carbon attached to the $-\text{CF}_3$ group will appear as a quartet due to coupling with the three fluorine atoms.
- ^{19}F NMR: The fluorine NMR spectrum will show a single sharp singlet, as all three fluorine atoms in the $-\text{CF}_3$ group are chemically equivalent.

A general experimental protocol for obtaining NMR spectra involves dissolving a small amount of the sample in a deuterated solvent (e.g., CDCl_3) and placing it in a strong magnetic field of an NMR spectrometer.[19][20][21]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **benzotrifluoride** will exhibit characteristic absorption bands corresponding to its functional groups.

- C-H stretching (aromatic): $\sim 3100\text{-}3000\text{ cm}^{-1}$
- C=C stretching (aromatic): $\sim 1600\text{-}1450\text{ cm}^{-1}$
- C-F stretching: Strong absorptions in the region of $\sim 1350\text{-}1100\text{ cm}^{-1}$

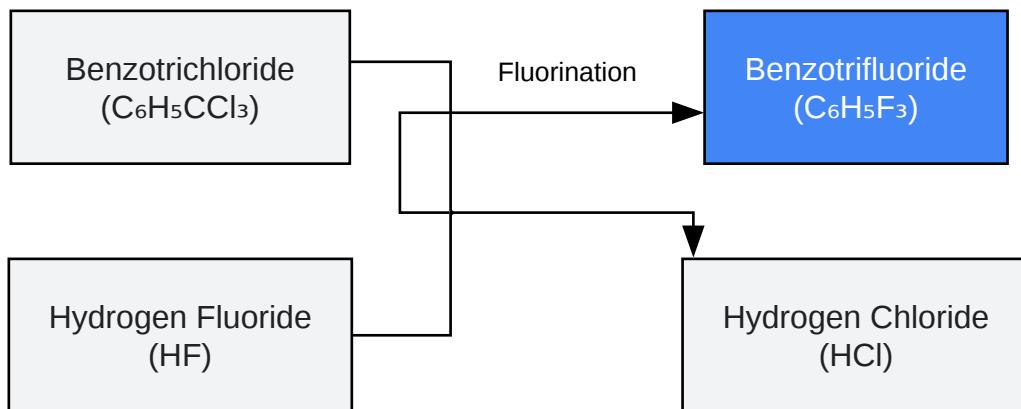
For a liquid sample like **benzotrifluoride**, the spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.[13][22][23]

Mass Spectrometry (MS)

Mass spectrometry of **benzotrifluoride** will show a molecular ion peak (M^+) corresponding to its molecular weight ($m/z = 146$).[3][14][24] Fragmentation patterns will also be observed, which can provide further structural information. The general procedure involves introducing the sample into the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.[3][10][24]

Synthesis of Benzotrifluoride

A common laboratory and industrial synthesis of **benzotrifluoride** involves the fluorination of benzotrichloride ($C_6H_5CCl_3$) with hydrogen fluoride (HF) or antimony trifluoride (SbF_3).[24]



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Synthesis of **Benzotrifluoride** from Benzotrichloride.

Applications in Drug Development and Research

The unique properties of **benzotrifluoride** make it a valuable tool in pharmaceutical research and development:

- Solvent: It serves as a versatile solvent for a wide range of organic reactions, particularly those requiring a non-reactive, moderately polar medium with a relatively high boiling point. [1][3][10] Its polarity is intermediate between that of dichloromethane and ethyl acetate.[3][10]
- Intermediate: **Benzotrifluoride** is a key starting material and intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.
- Reagent: In certain reactions, it can act as a reagent, for example, in the synthesis of trifluoromethyl-containing compounds.

Safety and Handling

Benzotrifluoride is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[5][14][15] It may be toxic by inhalation.[5][6] Personal protective equipment, including gloves, safety glasses, and appropriate respiratory protection, should be used when handling this chemical.[14][22]

Conclusion

Benzotrifluoride possesses a distinct set of physical and chemical properties that are primarily dictated by the presence of the trifluoromethyl group on the benzene ring. Its stability, unique solvency, and role as a synthetic intermediate have established it as a critical compound in the fields of chemical research and drug development. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in scientific and industrial applications.

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